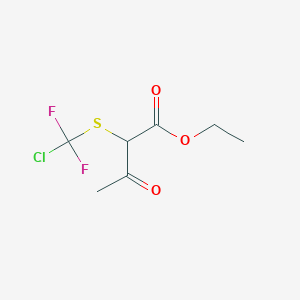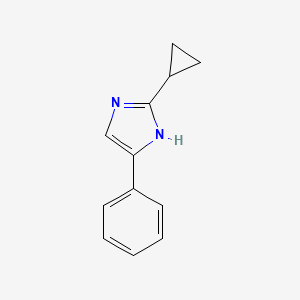![molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6](/img/structure/B6296871.png)
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate (also known as 2-Propyn-1-yl-N-carbamoyl-3-trimethoxysilylpropylcarbamate) is a chemical compound used in various scientific research applications. It has been used in various studies to investigate its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate acts as a catalyst for the synthesis of polymers and peptides. It is believed to act by forming a coordination complex with the substrate, which then facilitates the reaction. This coordination complex is formed by the interaction between the carbamate group and the substrate, which leads to an increase in the reactivity of the substrate.
Biochemical and Physiological Effects
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for treating a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available chemical. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that it is toxic and should be handled with care. Additionally, it is not water-soluble, so it is not suitable for use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate. One potential direction is to further explore its potential anti-inflammatory and antioxidant properties. Additionally, further research could be conducted to investigate its potential use as a catalyst for the synthesis of polymers and peptides. Additionally, research could be conducted to explore its potential use in drug delivery systems, as well as its potential use in the synthesis of other materials, such as plastics and nanomaterials. Finally, research could be conducted to explore its potential use in the production of biofuels.
Méthodes De Synthèse
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate can be synthesized through a reaction between 2-propyn-1-ol and 3-trimethoxysilylpropylcarbamoyl chloride. First, 2-propyn-1-ol is reacted with 3-trimethoxysilylpropylcarbamoyl chloride in the presence of triethylamine to form a tertiary amine. This product is then reacted with sodium borohydride to form 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate.
Applications De Recherche Scientifique
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has been used in various scientific research applications. It has been used as a catalyst for the synthesis of polypeptides and peptides. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polycarbonates. Additionally, it has been used in the synthesis of polymers, such as poly(dimethylsiloxane)s and poly(ethylene glycol)s.
Propriétés
IUPAC Name |
prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLFJIHKQFPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)OCC#C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

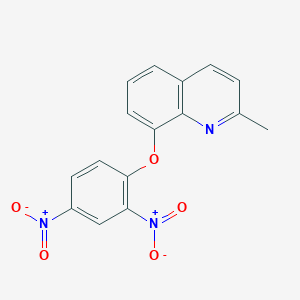

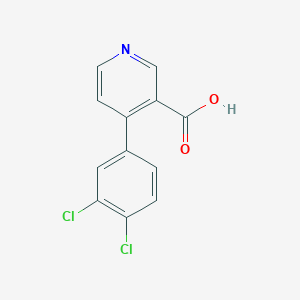
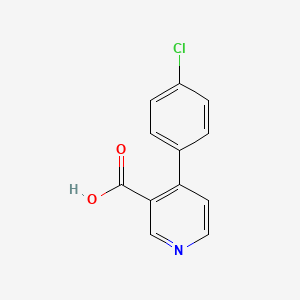


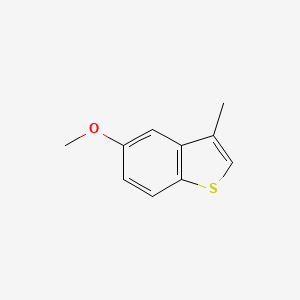

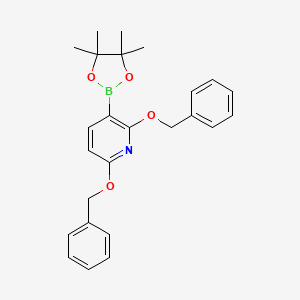


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
